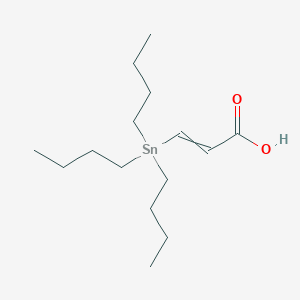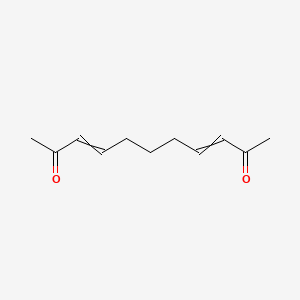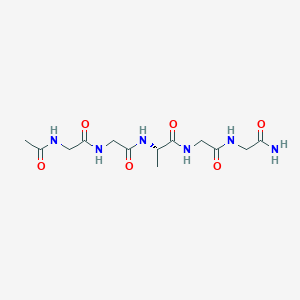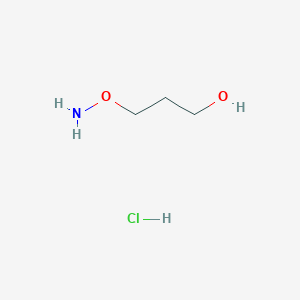![molecular formula C7H9N3O2S2 B12567856 N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine CAS No. 194982-72-4](/img/structure/B12567856.png)
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine is a chemical compound known for its unique structure and properties. This compound features a pyrimidine ring with two sulfur atoms and a glycine moiety, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.
Wissenschaftliche Forschungsanwendungen
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine include other sulfur-containing pyrimidine derivatives and glycine derivatives. Examples include:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds also contain a pyridine ring with sulfur atoms and have similar chemical properties.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with sulfur atoms and a glycine moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
194982-72-4 |
|---|---|
Molekularformel |
C7H9N3O2S2 |
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
2-[[2,4-bis(sulfanylidene)-1H-pyrimidin-6-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C7H9N3O2S2/c1-10(3-6(11)12)4-2-5(13)9-7(14)8-4/h2H,3H2,1H3,(H,11,12)(H2,8,9,13,14) |
InChI-Schlüssel |
JLTVFJKPZWSOAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C1=CC(=S)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


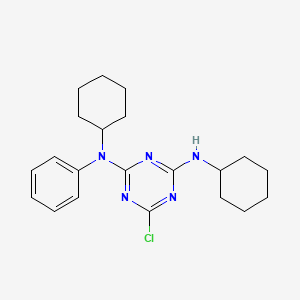
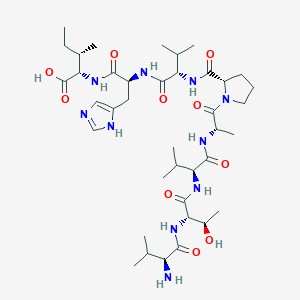
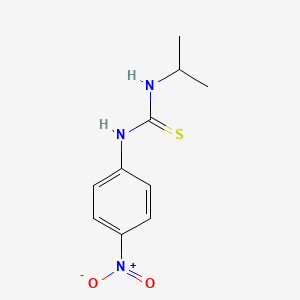
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

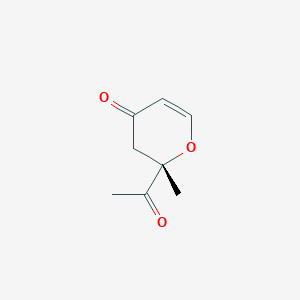
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
